5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Hydrochloride
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Overview
Description
5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Hydrochloride is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique pyrazole ring structure, which is substituted with amino, methoxy, and carboxylic acid groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the amino, methoxy, and carboxylic acid groups. This can be achieved through nucleophilic substitution, electrophilic substitution, or coupling reactions using reagents such as amines, alkyl halides, and carboxylic acids.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, alkyl halides, carboxylic acids.
Major Products Formed
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Amides, esters, and other functionalized derivatives.
Scientific Research Applications
5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, while the methoxy-oxoethyl moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-(5-fluoro-2-methoxybenzamido)methyl)phenyl-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide: A selective inhibitor of Bruton’s Tyrosine Kinase, used in the treatment of B-cell malignancies.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with applications in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
5-Amino-3-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of amino, methoxy, and carboxylic acid groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-amino-3-(2-methoxy-2-oxoethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4.ClH/c1-11-7(9)6(8(13)14)4(10-11)3-5(12)15-2;/h3,9H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIXKZJSZPZKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CC(=O)OC)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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